4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
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Description
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Efficient Synthesis Methods: Research demonstrates efficient access to tetracyclic-fused quinoline systems, including derivatives related to 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid. These methods involve intramolecular Friedel–Crafts acylation reactions, showcasing the compound's foundational role in developing novel chemical structures (Gao et al., 2012).
- Structural and Functional Diversification: The compound facilitates the synthesis of structurally diverse quinoline derivatives through reactions like iodine-mediated electrophilic and regioselective ring closure. This demonstrates its utility in creating compounds with varied biological and chemical properties (Verma et al., 2011).
Applications in Drug Discovery and Biological Studies
- Photophysical Properties and Fluorophores: The compound's derivatives have been studied for their photophysical behaviors, which are crucial for developing fluorescent probes and materials. These studies explore the solvent polarity's impact on emission properties, contributing to the design of novel fluorophores with potential applications in bioimaging and sensors (Padalkar & Sekar, 2014).
- Antitumor and Antimicrobial Activities: Research into derivatives of 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid has shown promising antitumor and antimicrobial activities. These findings are significant for the development of new therapeutic agents, highlighting the compound's role in synthesizing potential drugs with anticancer and antimicrobial properties (Yamato et al., 1990).
Material Science and Chemistry
- Coordination Polymers and Luminescence: The compound serves as a precursor in the synthesis of coordination polymers with lanthanides, showcasing its utility in materials science, particularly for developing luminescent materials. These polymers' thermal stabilities and photoluminescence properties have been extensively investigated, suggesting applications in optoelectronics and sensing (Liu et al., 2014).
properties
IUPAC Name |
4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-19(22)13-9-10-17-16(11-13)14-7-4-8-15(14)18(20-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18,20H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCVPAJAXLUURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |
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